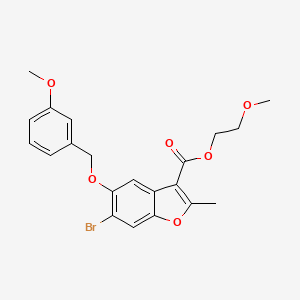

2-Methoxyethyl 6-bromo-5-((3-methoxybenzyl)oxy)-2-methylbenzofuran-3-carboxylate

Descripción

Structure and Synthesis:

The compound 2-Methoxyethyl 6-bromo-5-((3-methoxybenzyl)oxy)-2-methylbenzofuran-3-carboxylate is a benzofuran derivative with a complex substitution pattern. Key features include:

- A benzofuran core substituted at positions 2, 5, and 4.

- A 6-bromo group, enhancing electrophilic reactivity.

- A 2-methoxyethyl ester at position 3, influencing solubility and metabolic stability.

Synthetic routes for similar benzofuran derivatives involve bromination of precursor compounds and esterification reactions, as described in the synthesis of methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate .

Propiedades

IUPAC Name |

2-methoxyethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrO6/c1-13-20(21(23)26-8-7-24-2)16-10-19(17(22)11-18(16)28-13)27-12-14-5-4-6-15(9-14)25-3/h4-6,9-11H,7-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKILTNEHFLVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=CC=C3)OC)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6-bromo-5-((3-methoxybenzyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

Bromination: Introduction of the bromine atom into the benzofuran ring.

Methoxylation: Addition of methoxy groups to specific positions on the aromatic ring.

Esterification: Formation of the carboxylate ester through a reaction with methoxyethanol.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxyethyl 6-bromo-5-((3-methoxybenzyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of the methoxy groups to hydroxyl groups or further oxidation to form aldehydes or ketones.

Reduction: Reduction of the bromine atom to form a hydrogen atom or other substituents.

Substitution: Replacement of the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Aplicaciones Científicas De Investigación

2-Methoxyethyl 6-bromo-5-((3-methoxybenzyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as a precursor for pharmaceuticals.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of 2-Methoxyethyl 6-bromo-5-((3-methoxybenzyl)oxy)-2-methylbenzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Variations

The compound belongs to a broader class of brominated benzofuran carboxylates. Key analogs and their distinguishing features are summarized below:

Key Observations

Substituent Effects on Reactivity and Bioactivity: Electron-Donating Groups (e.g., 3-methoxybenzyloxy in the target compound) may enhance metabolic stability and ligand-receptor interactions compared to electron-withdrawing groups like nitro (3-nitrobenzoyloxy) or cyano (cyanomethoxy) . Bromine at position 6 is conserved across analogs and correlates with reduced cytotoxicity in some derivatives (e.g., methyl 5-bromo-7-hydroxy-6-methoxybenzofuran-2-carboxylate showed lower cytotoxicity than non-brominated precursors) .

Ester Chain Modifications: 2-Methoxyethyl esters (target compound) likely improve solubility compared to methyl or ethyl esters due to increased polarity .

Biological Activity Trends: Derivatives with hydroxy or aminoalkoxy substituents (e.g., 7-hydroxy in ) exhibit cytotoxic and antifungal activities, suggesting that polar groups at position 5 may enhance target engagement . The absence of reported bioactivity for the target compound highlights a gap in current research, necessitating further pharmacological profiling.

Physicochemical Properties

- The 3-methoxybenzyloxy group in the target compound contributes to a moderate LogP, balancing lipophilicity and solubility.

Actividad Biológica

2-Methoxyethyl 6-bromo-5-((3-methoxybenzyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound with potential therapeutic applications. This article focuses on its biological activities, particularly its antitumor and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Benzofuran core : A fused benzene and furan ring system.

- Bromo substitution : The presence of a bromine atom at the 6-position enhances biological activity.

- Methoxy and methoxyethyl groups : These functional groups may contribute to solubility and bioavailability.

Structural Formula

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzofuran derivatives, including those similar to this compound. The following findings are notable:

- Cell Line Studies : Compounds with similar structures showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and others. The IC50 values ranged from 6.26 μM to 20.46 μM, indicating effective inhibition of cell proliferation in vitro .

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| A549 | 6.26 | High |

| HCC827 | 6.48 | High |

| NCI-H358 | 16.00 | Medium |

| MRC-5 | Not Active | Low (normal fibroblast) |

- Mechanism of Action : The antitumor activity may be attributed to the compound's ability to intercalate with DNA and inhibit topoisomerases, leading to apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been explored:

- Testing Against Bacteria : Compounds similar to the target structure have shown promising results against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria. The minimal inhibitory concentrations (MICs) were determined using broth microdilution methods .

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 32 | Moderate |

| Staphylococcus aureus | 16 | High |

Case Studies

- In Vivo Studies : Animal models treated with benzofuran derivatives exhibited reduced tumor growth compared to controls, supporting the in vitro findings of antitumor efficacy.

- Combination Therapy : Combining this compound with standard chemotherapeutics like doxorubicin showed enhanced efficacy, suggesting a synergistic effect that warrants further investigation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Methoxyethyl 6-bromo-5-((3-methoxybenzyl)oxy)-2-methylbenzofuran-3-carboxylate?

- Methodology :

- Begin with a benzofuran core (e.g., methyl 5-bromo-2-methylbenzofuran-3-carboxylate) and introduce substituents via sequential reactions.

- Use NaH in THF for etherification of the 5-hydroxy group with 3-methoxybenzyl bromide .

- Hydrolyze the methyl ester to the carboxylic acid, followed by esterification with 2-methoxyethanol via DCC/DMAP coupling .

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm structures using / NMR and HRMS .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodology :

- and NMR : Assign signals for the benzofuran core (δ 6.8–7.5 ppm for aromatic protons), methoxy groups (δ ~3.3–3.8 ppm), and ester carbonyl (δ ~165–170 ppm) .

- HRMS : Confirm molecular weight (expected [M+H] at m/z 507.05 for CHBrO) .

- IR : Identify ester C=O (~1720 cm) and ether C-O (~1250 cm) stretches .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of dust/aerosols .

- In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, irrigate with saline solution .

- Store in a sealed container at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromo substituent in cross-coupling reactions?

- Methodology :

- Perform DFT calculations (e.g., Gaussian 16) to model transition states for Suzuki-Miyaura coupling. Optimize geometry at the B3LYP/6-31G(d) level and analyze frontier molecular orbitals (HOMO/LUMO) to assess electronic effects .

- Compare predicted activation energies with experimental yields under varying conditions (e.g., Pd catalysts, bases). Discrepancies may arise from solvent polarity or steric hindrance from the 2-methyl group .

Q. How to resolve contradictions in biological activity data across assay models?

- Methodology :

- Validate assay conditions: Ensure consistent pH, temperature, and DMSO concentration (≤0.1% to avoid cytotoxicity) .

- Use LC-MS to verify compound stability in cell culture media; degradation products (e.g., hydrolyzed esters) may confound results .

- Perform orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding affinity .

Q. What strategies improve solubility for in vitro studies without altering bioactivity?

- Methodology :

- Co-solvents : Test DMSO/PBS mixtures (≤5% DMSO) or cyclodextrin-based formulations .

- Prodrug design : Replace the 2-methoxyethyl ester with a more hydrophilic group (e.g., PEGylated carboxylate) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (characterize via DLS and TEM) to enhance aqueous dispersion .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

- Methodology :

- Screen crystallization solvents (e.g., EtOAc/hexane, acetone/water) using vapor diffusion. Slow evaporation at 4°C may reduce twinning .

- Refine structures with SHELXL , addressing disorder in the 3-methoxybenzyl group or 2-methoxyethyl chain .

- Compare experimental bond lengths/angles with DFT-optimized geometries to validate accuracy .

Data Contradiction Analysis

Q. How to address discrepancies in NMR data between synthetic batches?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.